molecular formula C6H2Cl2FN3 B11719091 5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine CAS No. 1610021-34-5

5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine

Cat. No.: B11719091
CAS No.: 1610021-34-5
M. Wt: 206.00 g/mol
InChI Key: ODSFOBZQPXXYAU-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in various fields, including materials science, biological interactions, and medicinal chemistry. The unique structure of this compound, characterized by the presence of chlorine and fluorine atoms, imparts distinct chemical and physical properties that make it valuable for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The production methods are designed to be cost-effective and environmentally friendly, adhering to industry standards and regulations.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its ability to interact with biological molecules, leading to various effects. For example, the compound can inhibit certain enzymes or disrupt cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A related compound with similar structural features but lacking the chlorine and fluorine atoms.

    BODIPY: Another fluorophore with distinct photophysical properties.

Comparison: 5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine stands out due to its unique combination of chlorine and fluorine atoms, which impart specific chemical and physical properties. Compared to other pyrazolo[1,5-a]pyrimidines, it offers enhanced reactivity and potential biological activities. Its photophysical properties make it a valuable compound for optical applications, similar to BODIPY but with different structural advantages .

Properties

CAS No.

1610021-34-5

Molecular Formula

C6H2Cl2FN3

Molecular Weight

206.00 g/mol

IUPAC Name

5,7-dichloro-6-fluoropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H2Cl2FN3/c7-5-4(9)6(8)12-3(11-5)1-2-10-12/h1-2H

InChI Key

ODSFOBZQPXXYAU-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=C(C(=C(N2N=C1)Cl)F)Cl

Origin of Product

United States

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